molecular formula C14H28O2 B14736885 (2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid CAS No. 10553-02-3

(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid

Cat. No.: B14736885
CAS No.: 10553-02-3
M. Wt: 228.37 g/mol
InChI Key: PXMIDIKFWCXFNC-FDYHWXHSSA-N
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Description

(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid is a branched fatty acid with a unique structure characterized by four methyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of (2R,4R,6R,8R)-tetramethyldecanol using a cytochrome P450 enzyme, specifically the CYP102A1 mutant . This process is highly regioselective and can be performed under optimized reaction conditions using an NADH-dependent system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale biocatalytic processes. These processes utilize whole-cell biocatalysts or isolated enzymes to achieve high yields and selectivity. The use of randomly methylated beta-cyclodextrins can enhance the solubility of hydrophobic substrates, facilitating the reaction .

Chemical Reactions Analysis

Types of Reactions

(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and alcohols.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid involves its interaction with specific enzymes and receptors. The compound can act as a substrate for cytochrome P450 enzymes, leading to the formation of hydroxylated products . These interactions are crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid is unique due to its specific chain length and the presence of four methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

10553-02-3

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

(2R,4R,6R,8R)-2,4,6,8-tetramethyldecanoic acid

InChI

InChI=1S/C14H28O2/c1-6-10(2)7-11(3)8-12(4)9-13(5)14(15)16/h10-13H,6-9H2,1-5H3,(H,15,16)/t10-,11-,12-,13-/m1/s1

InChI Key

PXMIDIKFWCXFNC-FDYHWXHSSA-N

Isomeric SMILES

CC[C@@H](C)C[C@@H](C)C[C@@H](C)C[C@@H](C)C(=O)O

Canonical SMILES

CCC(C)CC(C)CC(C)CC(C)C(=O)O

Origin of Product

United States

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